1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-3-4-9(2)11(5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKKXLZNFZVFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves a series of transformations starting from ethyl 5-amino-1H-pyrazole-4-carboxylates. The process includes hydrolysis of the carboxylates, cyclization of the resulting carboxylic acids to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and subsequent treatment with substituted anilines . Another method involves the use of 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different reduced derivatives. Substitution reactions can result in a variety of substituted pyrazolo[3,4-d]pyrimidin-4-ol compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Pharmacological Potential
- Xanthine Oxidase Inhibition: Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) is a well-known xanthine oxidase inhibitor used in gout therapy . The 2,5-dimethylphenyl derivative may exhibit modified inhibitory activity due to steric or electronic effects.
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives are explored as kinase inhibitors (e.g., JAK2/STAT3 pathways), with substituents like 4-fluorophenyl enhancing target affinity .
Biological Activity
1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 283.335 g/mol. Its structure incorporates a hydrazole moiety linked to a pyrazolo[3,4-d]pyrimidine core, contributing to its unique chemical properties and potential biological activities.
1. Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound demonstrates cytotoxic activity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation .
2. Antimicrobial Activity
The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has also been explored. In vitro evaluations indicate that this compound exhibits activity against various bacterial strains:
- Antibacterial Efficacy : Studies have reported that this compound shows significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
3. Anti-inflammatory Activity
The compound has demonstrated potential anti-inflammatory effects by modulating pathways associated with inflammation:
- Mechanism of Action : It may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) or lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .
Case Studies
Several studies have evaluated the biological activities of related compounds and their implications for drug development:
- Cytotoxicity in Cancer Models : A study by Tiwari et al. synthesized various derivatives of pyrazolo[3,4-d]pyrimidines and screened them against multiple cancer cell lines. They found that modifications in the chemical structure significantly influenced anticancer potency .
- Antimicrobial Potency : Research exploring the antimicrobial properties of similar compounds revealed promising results against a range of pathogens, suggesting that structural variations can enhance efficacy .
Q & A
Q. What synthetic strategies are effective for preparing 1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives?
The synthesis typically involves cyclocondensation reactions. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be refluxed with formamide (HCONH₂) to form the pyrazolo[3,4-d]pyrimidin-4-one core . Modifications at the N1 position (e.g., aryl or alkyl groups) require nucleophilic substitution or coupling reactions. Optimization of reaction conditions (e.g., temperature, catalysts like triethylamine) is critical for yield improvement .
Q. How can NMR and HPLC be utilized to characterize this compound?
- NMR : Assign peaks using - and -NMR to confirm substituent positions. For example, aromatic protons in the 2,5-dimethylphenyl group appear as distinct singlets (~δ 2.3 ppm for methyl groups) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .
Q. What safety protocols are essential during experimental handling?
- Wear PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage: Store at -20°C for long-term stability; short-term storage at -4°C is acceptable .
- Waste disposal: Segregate organic waste and use licensed biohazard disposal services .
Advanced Research Questions
Q. How does structural modification at the N1 position influence kinase inhibition (e.g., FLT3, VEGFR2)?
Substituents at N1 (e.g., 4-chloro-3-trifluoromethylphenyl) enhance binding affinity to kinase ATP pockets. In vitro assays with MV4-11 leukemia cells (FLT3-dependent) and transgenic zebrafish models show that bulky hydrophobic groups improve potency by 10–100-fold compared to unmodified derivatives . Structure-activity relationship (SAR) studies should prioritize electron-withdrawing groups for optimal π-π stacking .
Q. What methodologies are recommended for evaluating in vivo anti-leukemic activity?
- Xenograft models : Administer the compound (e.g., 10 mg/kg/day) to immunodeficient mice bearing MV4-11 cell-derived tumors. Monitor tumor volume via caliper measurements and validate via immunohistochemistry (e.g., Ki-67 for proliferation) .
- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability. Optimal compounds exhibit t₁/₂ > 6 hours and >50% oral bioavailability .
Q. How can poor solubility in aqueous media be addressed for biological assays?
Q. What biochemical assays are suitable for identifying off-target kinase interactions?
Q. How does this compound compare to allopurinol in xanthine oxidase inhibition?
While allopurinol (a pyrazolo[3,4-d]pyrimidine isomer) inhibits xanthine oxidase via competitive binding, 1-(2,5-dimethylphenyl) derivatives may exhibit weaker activity due to steric hindrance from the dimethylphenyl group. Enzymatic assays with recombinant xanthine oxidase (IC₅₀ measurements) are required for direct comparison .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to aryl groups.
- Microwave-assisted synthesis : Reduce reaction times from 24 hours to <2 hours while maintaining >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
